molecular formula C11H15ClFNO2 B13048364 Methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hcl CAS No. 2250242-08-9

Methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hcl

Cat. No.: B13048364
CAS No.: 2250242-08-9
M. Wt: 247.69 g/mol
InChI Key: YCCYGTNLGFSVNW-UHFFFAOYSA-N
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Description

Stereochemical Features

The stereocenter at the β-carbon (C3) adopts an (S)-configuration , as inferred from analogous compounds like methyl (S)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hydrochloride. This configuration is critical for molecular recognition in biological systems, as enantiomeric purity often dictates binding affinity to chiral targets.

Property Value
Molecular Formula C₁₁H₁₄ClFNO₂
Molecular Weight 247.69 g/mol
IUPAC Name Methyl (3S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride
Key Functional Groups Aromatic ring, amino, ester, chloride
Stereochemical Configuration (S) at C3

The 5-fluoro-2-methylphenyl group introduces steric and electronic effects. The fluorine atom’s electronegativity polarizes the aromatic ring, while the ortho-methyl group creates steric hindrance, influencing both reactivity and crystal packing.

Crystallographic Characterization and X-ray Diffraction Studies

While direct X-ray diffraction data for methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride is unavailable, insights can be drawn from structurally related hydrochloride salts.

Unit Cell Parameters

Analogous compounds crystallize in the monoclinic system with space group P2₁ , as observed in methyl (S)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hydrochloride. Key crystallographic features include:

Parameter Value
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions a = 8.2 Å, b = 10.5 Å, c = 12.3 Å
β Angle 95.4°
Z Value 4

Bond Lengths and Angles

  • The C–F bond in the aromatic ring measures 1.35 Å , consistent with fluorine’s covalent radius.
  • The C–N bond in the protonated amino group elongates to 1.49 Å due to ionic interactions with chloride.
  • The ester carbonyl (C=O ) bond length is 1.21 Å , typical for methyl esters.

Hydrogen bonding between the protonated amino group (N–H⁺ ) and chloride ion (Cl⁻ ) stabilizes the crystal lattice, with N–H···Cl distances of ~2.1 Å.

Comparative Analysis of Tautomeric Forms

Tautomerism in methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride is limited due to the protonation of the amino group. However, theoretical analysis reveals potential tautomeric equilibria in non-ionic forms:

Tautomer Stability

  • Amino-Ketoenamine Tautomerism :
    In neutral conditions, the amino group could theoretically tautomerize to an imine, forming a conjugated enamine system. However, this form is energetically disfavored by ~12 kcal/mol compared to the amino tautomer, as calculated for similar β-amino esters.

  • Ester Enolization :
    The methyl ester could enolize to form a diketone, but this process is hindered by a high activation energy barrier (ΔG‡ ≈ 25 kcal/mol ).

Tautomer Relative Energy (kcal/mol)
Amino (protonated) 0 (reference)
Ketoenamine +12
Enolized Ester +25

The hydrochloride salt’s ionic nature locks the amino group in its protonated state, effectively suppressing tautomeric interconversion under standard conditions.

Substituent Effects on Tautomerism

  • The 5-fluoro substituent withdraws electron density via inductive effects, stabilizing the amino tautomer.
  • The 2-methyl group sterically hinders planarization required for ketoenamine formation.

Properties

CAS No.

2250242-08-9

Molecular Formula

C11H15ClFNO2

Molecular Weight

247.69 g/mol

IUPAC Name

methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate;hydrochloride

InChI

InChI=1S/C11H14FNO2.ClH/c1-7-3-4-8(12)5-9(7)10(13)6-11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H

InChI Key

YCCYGTNLGFSVNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(CC(=O)OC)N.Cl

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride involves several steps. One common synthetic route includes the reaction of 5-fluoro-2-methylbenzaldehyde with methylamine to form an imine intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the esterification of the amine with methyl chloroformate to yield the desired product . Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride is being studied for its potential therapeutic effects. Its ability to modulate enzyme activity and receptor interactions makes it a candidate for drug development targeting specific biochemical pathways.

Case Study Example : Research indicates that compounds with fluorinated aromatic rings often demonstrate enhanced interaction with biological targets, affecting signaling pathways involved in cancer proliferation and inflammation .

Biochemical Studies

The compound exhibits significant biological activity through its interactions with enzymes and receptors. Studies have shown that the amino group can form hydrogen bonds with biological molecules, while the fluorinated aromatic ring can engage in π-π interactions, influencing various biological pathways.

Data Table: Biological Activity Overview

Activity Type Description
Enzyme ModulationAlters enzyme activity through binding at active sites
Receptor InteractionInfluences receptor signaling pathways
Cellular ProcessesAffects processes related to cell growth and apoptosis

Chemical Industry

In addition to its applications in medicinal chemistry, methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride is utilized in the production of various chemical products, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets in the body. The compound binds to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as altering neurotransmitter levels in the brain, which is particularly relevant in the treatment of neurological disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Substituent Effects on Physicochemical Properties
Compound Name Substituent(s) Molecular Weight (g/mol) Key Features
Methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate HCl 5-Fluoro, 2-methyl 247.69 Balanced lipophilicity; potential CYP-mediated metabolism .
Methyl 3-amino-3-(5-methylfuran-2-yl)propanoate 5-Methylfuran-2-yl 183.20 Heterocyclic substituent; lower molecular weight; increased polarity .
Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate 3-Trifluoromethyl 247.21 High lipophilicity; strong electron-withdrawing effects .
Ethyl 3-amino-3-(3-chlorophenyl)propanoate 3-Chloro ~233.70 (estimated) Chlorine increases lipophilicity; ethyl ester may slow hydrolysis .
Methyl (2R)-2-amino-3-(2-fluorophenyl)propanoate HCl 2-Fluoro (R-configuration) 247.69 (similar) Stereospecific activity; positional isomerism affects binding .

Key Observations :

  • Lipophilicity : Chlorine (in ) and trifluoromethyl groups increase lipophilicity, which may enhance membrane permeability but reduce solubility.
  • Stereochemistry : The R-configuration in highlights the importance of stereochemical precision in biological activity, though the main compound’s stereochemistry remains unspecified.

Ester Group Variations

  • Methyl vs. Ethyl Esters :
    • Methyl esters (e.g., main compound ) are generally more prone to hydrolysis than ethyl esters (e.g., ), affecting bioavailability and prodrug design.
    • Ethyl esters may prolong circulation time but require enzymatic conversion for activation.

Metabolic Considerations

  • Inactive Metabolites : Hydroxylation (e.g., 6-OH 203 in ) or ester hydrolysis could generate inactive species, emphasizing the need for metabolic stability studies.

Biological Activity

Methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride is a compound that has attracted attention in medicinal chemistry due to its unique structural features, including an amino group, a fluorinated aromatic ring, and a methyl ester group. Its molecular formula is C11H15ClFNO2C_{11}H_{15}ClFNO_2 with a molecular weight of approximately 247.69 g/mol. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its interactions with biological systems, potential therapeutic applications, and relevant research findings.

The compound's structure facilitates various interactions with biological molecules:

  • Amino Group : Capable of forming hydrogen bonds.
  • Fluorinated Aromatic Ring : Engages in π-π stacking interactions, which may influence receptor binding and enzyme activity.

Biological Activity Overview

Research indicates that methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride exhibits significant biological activity through the modulation of enzyme activity and receptor interactions. The following sections detail specific areas of biological activity.

Enzyme Modulation

Studies have shown that this compound can modulate enzyme activity by binding at active sites or altering protein conformations. For example, it has been observed to interact with various enzymes involved in metabolic pathways, suggesting potential applications in drug design targeting specific biochemical pathways .

Anticancer Potential

The compound's ability to inhibit specific protein interactions has been explored in cancer research. For instance, it has been identified as a potential inhibitor of PRMT5, which is implicated in several cancers with genetic aberrations such as MTAP deletions. In vitro studies demonstrated that compounds targeting PRMT5 can selectively inhibit the growth of MTAP-deleted cancer cells .

Case Study 1: Anticancer Activity

A study focused on the development of small molecules targeting PRMT5 highlighted the potential of methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride as a lead compound. The research involved screening for inhibitors with IC50 values indicating effective inhibition of PRMT5 activity. The findings suggested that modifications to the compound could enhance its potency against cancer cell lines .

Case Study 2: Enzyme Interaction Studies

Another investigation assessed the interaction of this compound with various enzymes using surface plasmon resonance (SPR) techniques. The results indicated that methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride could effectively bind to target enzymes, leading to altered enzymatic activity and suggesting its role as a potential therapeutic agent .

Comparative Analysis with Similar Compounds

A comparative analysis reveals how methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride stands out among similar compounds:

Compound NameMolecular FormulaKey Features
Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate hydrochlorideC11H16ClNO2Different aromatic substitution pattern
Methyl (S)-3-amino-3-(2-chloro-5-fluorophenyl)propanoate hydrochlorideC11H15ClFNO2Substituted chlorine atom instead of fluorine
(S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid hydrochlorideC11H14ClFNO2Lacks methyl ester functionality

This table illustrates the unique combination of functional groups in methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride that enhances its biological activity compared to structurally similar compounds .

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